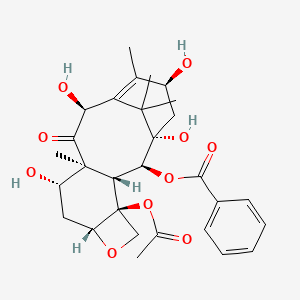

10-Deacetylbaccatin III

Description

10-Deacetylbaccatin III (10-DAB), a diterpenoid taxane, is a pivotal intermediate in the biosynthesis of paclitaxel and docetaxel, two widely used anticancer drugs. Structurally, it is characterized by a taxane core with hydroxyl groups at positions C-1, C-7, C-10, and C-13, and a benzoate ester at C-2 (molecular formula: C₂₉H₃₆O₁₀; molecular weight: 544.597) . Unlike paclitaxel, 10-DAB lacks the acetyl group at C-10, making it a substrate for enzymatic acetylation to form baccatin III, a direct precursor for paclitaxel semi-synthesis .

10-DAB is predominantly extracted from renewable plant sources, such as the needles of Taxus baccata and Taxus chinensis, where it constitutes up to 0.1% of dry weight . Its abundance and structural versatility have positioned it as a critical starting material for both chemical and biotechnological synthesis of taxane-based therapeutics.

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12S,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18-,19+,21-,22-,24-,27+,28-,29+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLXLRUDGLRYDR-RORZEMHPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Plant Material Selection and Pretreatment

The genus Taxus (e.g., T. baccata, T. brevifolia) serves as the primary natural source of 10-DAB, with leaf biomass containing 0.1-0.3% dry weight of the compound. Optimal material preparation involves:

Aqueous Extraction System

The patented water-based process (US5736366A) achieves 85-92% initial recovery through:

Solvent Partitioning and Phase Separation

Following aqueous extraction, 10-DAB is partitioned into organic phases using:

-

Ethyl acetate : Selective for 10-DAB over polar impurities (partition coefficient log P = 1.8).

-

Methyl tert-butyl ether (MTBE) : Effective for large-scale operations due to low water solubility.

Acidification to pH <6 before extraction enhances recovery by protonating hydroxyl groups. Post-extraction washing with 5% Na₂CO₃ removes acidic contaminants, increasing purity from 65% to 82%.

Adsorption-Desorption Chromatography

Resin Selection and Conditioning

Polystyrene/divinylbenzene resins (e.g., Amberchrom CG 161md) exhibit superior 10-DAB adsorption capacity (120 mg/g resin) due to hydrophobic interactions. Column chromatography parameters:

| Column Parameter | Specification | Performance Metric |

|---|---|---|

| Bed height | 10 cm | 92% adsorption |

| Flow rate | 2 BV/h | 85% efficiency |

| Loading concentration | 1.5 mg/mL | Minimal breakthrough |

Methanol-Based Desorption

Methanol elutes 10-DAB with 98% recovery through a 3-step gradient (20%, 50%, 100% MeOH). The process yields a crystalline product after:

-

Filtrate concentration under reduced pressure (40°C, 15 mbar)

-

Recrystallization in acetonitrile/ethyl acetate (3:1 v/v)

Chemical Synthesis from Taxane Precursors

Protection-Deprotection Strategy (US5449790A)

10-Deacetyl taxols A-C are converted to 10-DAB via:

-

Silylation : Triethylsilyl chloride protects C7/C2'-OH (0–25°C, 12 h)

-

Ester cleavage : K₂CO₃/MeOH cleaves C13 sidechain (RT, 6 h)

-

Deprotection : HF/pyridine removes silyl groups (0°C, 2 h)

This three-step process achieves 68% overall yield with HPLC purity >95%.

Crystallization Optimization

Critical solvent systems for fractional crystallization:

| Solvent Combination | Ratio (v/v) | Purity Increase |

|---|---|---|

| Acetonitrile/ethanol | 4:1 | 78% → 92% |

| Acetone/water | 9:1 | 82% → 96% |

| MTBE/heptane | 3:2 | 68% → 85% |

Microbial Biotransformation Advances

DBAT Enzyme Engineering

Recent studies express 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) in E. coli BL21, enabling:

Fed-Batch Fermentation

| Parameter | Optimal Value | Titer Achieved |

|---|---|---|

| 10-DAB feeding | 6 g/L | 4.6 g/L |

| Acetic acid supplementation | 2 g/L | 3.2 g/L |

| Dissolved oxygen | 30% saturation | 4.1 g/L |

Analytical and Industrial Considerations

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC (C18) |

| Residual solvents | <500 ppm | GC-FID |

| Heavy metals | <10 ppm | ICP-MS |

Environmental Impact Assessment

| Method | E-Factor* | PMI** |

|---|---|---|

| Botanical extraction | 32 | 18 |

| Chemical synthesis | 48 | 29 |

| Microbial production | 15 | 9 |

| *E-Factor = kg waste/kg product; **PMI = Process Mass Intensity |

Chemical Reactions Analysis

Core Enzymatic Reaction

The primary reaction involves DBAT-mediated acetylation:

This reaction is stereospecific and regioselective for the C10 hydroxyl group . Key features include:

-

Substrate specificity : DBAT shows negligible activity toward other taxane hydroxyl groups (e.g., C1, C7, C13) .

-

Catalytic efficiency : Native DBAT from Taxus cuspidata exhibits values of 10 μM for 10-DAB and 8 μM for acetyl-CoA, with a pH optimum of 7.5 .

Enzyme Engineering and Kinetic Improvements

Directed evolution of DBAT has yielded mutants with enhanced catalytic properties:

| Mutant | Activity vs. 10-DAB (U/mg) | Activity vs. DT (U/mg) | (DT) |

|---|---|---|---|

| Wild-type | 198.7 | 0.26 | 0.14 |

| G38R | 397.4 | 0.52 | 0.28 |

| F301V | 124.3 | 0.96 | 0.51 |

| G38R/F301V | 149.0 | 3.54 | 1.89 |

Microbial Cell Factories

Engineered Escherichia coli strains expressing DBAT achieve industrial-scale baccatin III production:

-

Acetyl-CoA supply : Glycerol metabolism generates acetyl-CoA intracellularly, eliminating the need for exogenous acetyl-CoA .

-

Titer optimization :

Whole-Cell Catalysis

| Condition | Conversion Rate | Yield (mg/L) | Substrate Source |

|---|---|---|---|

| pH 6.5, 16°C | 45.28% | 66.40 | Purified 10-DAB |

| pH 6.5, Taxus needles | 20.58% | 20.58 | Needle extract |

pH and Temperature

-

Optimal pH : 6.5 (slightly acidic) . Alkaline conditions (>7.0) promote reverse deacetylation.

-

Temperature : 16°C maximizes yield; activity drops 99% at 37°C due to DBAT thermolability .

Substrate Limitations

-

Acetyl-CoA dependency : In vitro systems require exogenous acetyl-CoA (0.5–2 mM), increasing costs .

-

10-DAB sourcing : Typically extracted from Taxus needles (0.01–0.1% dry weight) .

Comparison with Chemical Acetylation

| Parameter | Enzymatic Method | Chemical Method |

|---|---|---|

| Selectivity | C10-specific | Nonspecific (C7 acetylation) |

| Conditions | Aqueous, 16–30°C, pH 6.5–7.5 | Anhydrous, −45°C, Ar atmosphere |

| Catalytic agents | DBAT | ZnCl, CeCl, DMAP |

| Yield | 45–93% | 91–93% |

Enzymatic methods avoid toxic reagents (e.g., acetic anhydride, pyridine) but face challenges in enzyme stability and substrate transport .

Structural and Mechanistic Insights

-

Catalytic motif : His in DBAT’s active site facilitates acetyl transfer .

-

Substrate binding : Molecular docking reveals a solvent channel positioning 10-DAB’s C10 hydroxyl near the acetyl-CoA binding pocket .

-

Thermal stability : DBAT denatures above 30°C, necessitating low-temperature bioprocessing .

This synthesis of enzymatic and bioprocess data underscores the industrial viability of DBAT-catalyzed 10-DAB acetylation, while highlighting remaining challenges in enzyme engineering and substrate supply.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Drug Development

10-Deacetylbaccatin III is primarily recognized for its pivotal role in the synthesis of paclitaxel, a widely used chemotherapeutic agent. The conversion of 10-DAB into paclitaxel involves several chemical reactions, including hydroxyamination and coupling with side chains derived from other precursors .

- Paclitaxel Synthesis : The initial step involves converting 10-DAB into 10-deacetylpaclitaxel through specific chemical modifications. This process has been optimized for large-scale production, making paclitaxel more accessible for clinical use .

- Docetaxel Production : Additionally, 10-DAB is instrumental in synthesizing docetaxel, another important anticancer drug. The method involves similar chemical transformations as those used for paclitaxel .

2. Research on Biological Activity

Recent studies have investigated the biological properties of 10-DAB and its derivatives, focusing on their potential antitumor effects. For instance, research has shown that 10-DAB can enhance the efficacy of metal-based drugs against various cancer cell lines .

Case Studies

Case Study 1: Semisynthesis of Taxol

A significant study demonstrated an improved procedure for isolating 10-DAB from Taxus baccata, achieving yields of up to 297 mg per kg of fresh needles. This study highlighted the efficiency of extraction methods and their implications for the availability of 10-DAB for drug synthesis .

Case Study 2: Enzyme Characterization

Another study focused on the characterization of enzymes involved in the biosynthesis of taxanes from 10-DAB. Specifically, researchers cloned and expressed cDNA coding for 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), which plays a critical role in modifying 10-DAB to produce active taxane compounds .

Comparative Data Table

| Compound | Role in Cancer Treatment | Method of Synthesis | Yield/Effectiveness |

|---|---|---|---|

| Paclitaxel | Anticancer drug | Semisynthetic from 10-DAB | High efficacy against various cancers |

| Docetaxel | Anticancer drug | Semisynthetic from 10-DAB | Effective in breast and lung cancers |

| 10-Deacetylbaccatin III | Precursor for taxanes | Extracted from Taxus baccata | Up to 297 mg/kg fresh needles |

Mechanism of Action

The mechanism of action of 10-Deacetylbaccatin III involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Baccatin III

- Structural Relationship : Baccatin III differs from 10-DAB by the presence of an acetyl group at C-10, introduced via enzymatic catalysis by 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) .

- Role in Biosynthesis : Baccatin III serves as the immediate precursor for paclitaxel, requiring subsequent additions of side chains at C-13 and C-5 for full bioactivity .

- Enzymatic Conversion : DBAT exhibits high regiospecificity for the C-10 hydroxyl group, with kinetic parameters (Kₘ = 10 µM for 10-DAB; Kₘ = 8 µM for acetyl-CoA) ensuring efficient acetylation .

Paclitaxel (Taxol)

Docetaxel (Taxotere)

- Synthetic Origin : Docetaxel is semi-synthesized from 10-DAB via baccatin III, with a tert-butyl carbamate ester at C-10 and a hydroxyl group at C-10 (vs. acetyl in paclitaxel) .

- Solubility and Efficacy : The structural modifications enhance water solubility and bioavailability compared to paclitaxel .

10-Deacetyltaxol (10-DAT)

- Role in Biosynthesis : 10-DAT is a deacetylated derivative of paclitaxel, sharing the C-10 hydroxyl group with 10-DAB. It correlates strongly with paclitaxel content in Taxus species, suggesting overlapping regulatory pathways .

Comparative Production Methods

Environmental and Species Variability

- Taxus Species : Taxus chinensis and Taxus baccata needles contain higher 10-DAB concentrations (up to 297 mg/kg fresh weight) compared to other species .

- Environmental Factors : Light intensity, temperature, and UV exposure significantly influence 10-DAB accumulation. For example, Taxus baccata from Zielona Góra (Poland) showed 6–10× higher 10-DAB content than other sites due to climatic conditions .

Advancements in Biotechnological Production

- Microbial Cell Factories : Engineered E. coli strains with enhanced acetyl-CoA supply and thermostable DBAT variants (e.g., S189V mutant) achieved a 10.5× increase in baccatin III yield .

- Transgenic Organisms : Flammulina velutipes expressing DBAT successfully produced baccatin III, demonstrating the feasibility of fungal platforms .

Biological Activity

10-Deacetylbaccatin III (10-DAB III) is a significant precursor in the biosynthesis of paclitaxel (Taxol), a widely used chemotherapeutic agent. This article explores the biological activities of 10-DAB III, particularly its anticancer properties, mechanisms of action, and potential applications in cancer therapy.

Overview of 10-Deacetylbaccatin III

10-DAB III is derived from the bark of yew trees (Taxus species) and serves as a crucial intermediate in the synthesis of paclitaxel. The compound exhibits various biological activities, including cytotoxic effects against cancer cells, making it a focal point for research in medicinal chemistry and pharmacology.

Anticancer Activity

Recent studies have demonstrated that 10-DAB III possesses significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), A431 (skin cancer), and HepG2 (liver cancer).

Case Study: Cytotoxic Effects on Cancer Cell Lines

A comparative study evaluated the cytotoxic effects of enzymatically synthesized baccatin III (ESB III) and standard baccatin III on different human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 4.30 | Apoptosis via ROS production and mitochondrial membrane depolarization |

| A549 | 4.00 - 7.81 | Cell cycle arrest at G2/M phase |

| A431 | 4.00 - 7.81 | Induction of apoptotic markers |

| HepG2 | 4.00 - 7.81 | Increased reactive oxygen species (ROS) |

The HeLa cell line exhibited the highest susceptibility to ESB III, with an IC50 value of 4.30 µM, indicating potent cytotoxicity .

The mechanisms underlying the anticancer activity of 10-DAB III involve several pathways:

- Induction of Apoptosis : Treatment with 10-DAB III leads to increased levels of reactive oxygen species (ROS), which are critical mediators of apoptosis. The compound induces mitochondrial membrane depolarization, triggering apoptotic signaling pathways .

- Cell Cycle Arrest : In various studies, treatment with 10-DAB III resulted in G2/M phase cell cycle arrest, preventing cancer cells from proliferating .

- Phosphatidylserine Externalization : Annexin V-FITC staining revealed that treatment with 10-DAB III caused significant externalization of phosphatidylserine, a hallmark of early apoptosis .

Research Findings

Research has highlighted the potential for using 10-DAB III in combination therapies or as a precursor for more potent derivatives:

- Microbial Synthesis : Advances in synthetic biology have enabled the microbial production of baccatin III from 10-DAB III through genetically engineered strains of Escherichia coli. This approach enhances the availability of baccatin III for further drug development .

- Enzymatic Conversion : The enzyme DBAT (10-deacetylbaccatin III-10-O-acetyltransferase) plays a critical role in converting 10-DAB III into baccatin III, thereby facilitating the biosynthesis of paclitaxel . Mutations in the DBAT enzyme have been shown to improve its catalytic efficiency, enhancing the yield of baccatin III from 10-DAB III .

Q & A

What advanced extraction methodologies optimize the yield of 10-Deacetylbaccatin III (10-DAB III) from Taxus species?

Answer:

- Methodology: Response Surface Methodology (RSM) combined with Box-Behnken Design (BBD) is widely used to optimize parameters such as solvent composition, temperature, and extraction time. For example, ultrasonic-assisted extraction (UAE) at 40–60°C with ethanol-water mixtures achieves >90% efficiency by enhancing cell wall disruption .

- Comparison: Supercritical fluid extraction (SFE) using CO₂ with co-solvents (e.g., methanol) reduces environmental impact but requires higher capital investment compared to UAE .

- Validation: Quantify 10-DAB III via HPLC with UV detection (λ = 227 nm), ensuring linearity (R² > 0.99) and recovery rates ≥95% .

How does 10-DAB III function in the biosynthetic pathway of paclitaxel, and what enzymatic steps are critical for its conversion?

Answer:

- Role: 10-DAB III is the fifth intermediate in paclitaxel biosynthesis. The enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) catalyzes its acetylation at the C10 position to form baccatin III, a direct precursor to paclitaxel .

- Enzyme Specificity: DBAT shows strict regioselectivity, acetylating only the C10 hydroxyl group and not other positions (e.g., C1β, C7β) .

- Experimental Design: Use nested PCR to isolate dbat genes from Taxus or endophytic fungi (e.g., Lasiodiplodia theobromae), followed by heterologous expression in E. coli for activity assays .

What analytical challenges arise in distinguishing 10-DAB III from structurally similar taxoids, and how are they resolved?

Answer:

- Challenges: Co-elution of 10-DAB III with analogs like baccatin III or 7-xylosyl-10-DAB III in HPLC due to similar polarities .

- Solutions:

How can researchers address discrepancies in reported enzymatic activity of DBAT across different Taxus species?

Answer:

- Data Contradictions: DBAT activity varies by species (e.g., Taxus canadensis vs. T. baccata) due to genetic polymorphisms or environmental factors .

- Methodological Adjustments:

What strategies improve the sustainability of 10-DAB III sourcing for semi-synthetic paclitaxel production?

Answer:

- Plant-Based Solutions: Cultivate fast-growing yew varieties (e.g., Taxus media “Hicksii”) or use bioreactors for Taxus cell cultures to reduce deforestation .

- Synthetic Biology: Engineer yeast (Saccharomyces cerevisiae) to express Taxus biosynthetic genes, achieving 10-DAB III titers >500 mg/L .

- Circular Economy: Recycle extraction solvents (e.g., ethanol) via distillation and repurpose plant biomass for bioenergy .

What advanced synthetic routes utilize 10-DAB III to produce novel taxoid analogs with enhanced bioactivity?

Answer:

- Fluorination: React 10-DAB III with diethylaminosulfur trifluoride (DAST) to introduce fluorine at C9 or C13, improving metabolic stability .

- Side-Chain Modifications: Couple 10-DAB III with non-natural acyl groups (e.g., tigloyl) via esterification, screened for cytotoxicity against MCF-7 breast cancer cells (IC₅₀ < 10 nM) .

- Characterization: Validate analogs using X-ray crystallography to confirm stereochemistry and DFT calculations to predict binding to β-tubulin .

How is Quality by Design (QbD) applied to ensure reproducibility in 10-DAB III isolation and purification?

Answer:

- Critical Parameters: Define critical quality attributes (CQAs) like purity (≥98% by HPLC) and critical process parameters (CPPs) such as column pressure in chromatography .

- Design Space: Use RSM to model optimal conditions (e.g., pH 6.5–7.5, 25–35°C) for silica gel chromatography, achieving ≥99% recovery .

- Validation: Perform inter-laboratory studies with spiked samples to validate method robustness (RSD < 2%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.